molecular formula C19H12BrNO3S B2599967 4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide CAS No. 866155-11-5

4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide

Cat. No.: B2599967
CAS No.: 866155-11-5
M. Wt: 414.27
InChI Key: OFFHIRHTJUWKNF-UHFFFAOYSA-N
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Description

4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C19H12BrNO3S. It is known for its unique structural properties, which include a bromine atom, a fluorenone moiety, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar solvents and mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and induced apoptosis. The compound’s sulfonamide group plays a crucial role in binding to the enzyme’s active site, disrupting its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide stands out due to its unique combination of a brominated fluorenone moiety and a benzenesulfonamide group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrNO3S/c20-12-8-10-13(11-9-12)25(23,24)21-17-7-3-6-15-14-4-1-2-5-16(14)19(22)18(15)17/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFHIRHTJUWKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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